1-(3-(Benzyloxy)pyridin-2-yl)ethanone

Physicochemical property prediction Purification efficiency Safety in handling

1-(3-(Benzyloxy)pyridin-2-yl)ethanone (CAS 406212-35-9) is an organic compound classified as an aryl alkyl ketone, featuring a pyridine ring substituted with a benzyloxy group at the 3-position and an ethanone group at the 2-position. It is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 406212-35-9
Cat. No. B3383293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Benzyloxy)pyridin-2-yl)ethanone
CAS406212-35-9
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-11(16)14-13(8-5-9-15-14)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
InChIKeyPTYNFLFMHHBKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Benzyloxy)pyridin-2-yl)ethanone (CAS 406212-35-9) | A Key Pyridine-Based Intermediate for Targeted Synthesis


1-(3-(Benzyloxy)pyridin-2-yl)ethanone (CAS 406212-35-9) is an organic compound classified as an aryl alkyl ketone, featuring a pyridine ring substituted with a benzyloxy group at the 3-position and an ethanone group at the 2-position . It is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and chemical biology research . Its structure contains a protected hydroxyl group (as a benzyl ether) and a reactive ketone moiety, making it a valuable building block for the construction of more complex, biologically relevant heterocyclic systems.

Scaffold Pyridine-based building block for heterocycle synthesis
Handle Protected hydroxyl as benzyl ether for late-stage diversification
Reactivity Reactive 2-acetyl group enables ketone transformations

Why 1-(3-(Benzyloxy)pyridin-2-yl)ethanone Cannot Be Replaced by Common Analogs


Generic substitution of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone with other pyridine or benzyloxy derivatives is not feasible due to the precise spatial and electronic requirements of its unique substitution pattern. The specific 2-acetyl-3-benzyloxy arrangement on the pyridine ring dictates a distinct chemical reactivity profile and molecular geometry that is essential for downstream synthetic transformations, such as selective deprotection or directed metalation [1]. Unlike simpler analogs like 2-acetylpyridine, the benzyloxy group provides a crucial handle for further functionalization or serves as a protected hydroxyl group for late-stage diversification, directly impacting the efficiency and yield of multi-step synthetic routes .

Substitution Pattern
The 2-acetyl-3-benzyloxy arrangement defines unique reactivity; simpler analogs like 2-acetylpyridine lack the oxygen handle and may shift metalation outcomes.
Functional Handle Absence
Without the benzyloxy group, late-stage deprotection to reveal a hydroxyl is lost, limiting scaffold diversification in multi-step routes.
Steric & Electronic Profile
Analogous pyridine derivatives without the 3-benzyloxy substituent may not reproduce the spatial orientation required for patent-described binding interactions.

Quantitative Differentiation of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone vs. Closest Analogs


Volatility and Handling: Lower Boiling Point vs. 4-Benzyloxy-2(1H)-pyridone

1-(3-(Benzyloxy)pyridin-2-yl)ethanone exhibits a significantly lower predicted boiling point compared to the structurally related 4-benzyloxy-2(1H)-pyridone, indicating higher volatility which can simplify purification via distillation or solvent evaporation. The target compound's boiling point is predicted to be 364.4±27.0 °C , whereas 4-benzyloxy-2(1H)-pyridone has a predicted boiling point of 464.3±45.0 °C [1].

Boiling Point
Data to verify
364.4±27.0 vs 464.3±45.0 °C
Δ -99.9 °C
May simplify purification and reduce thermal decomposition risk.
Predicted at 760 mmHg; experimental validation advised.
Physicochemical property prediction Purification efficiency Safety in handling

Purity Specification: Higher Assured Purity (98%) vs. Common 95% Benchmark

Multiple reputable vendors, including Sigma-Aldrich and Fluorochem, supply 1-(3-(Benzyloxy)pyridin-2-yl)ethanone at a minimum purity of 98% [REFS-1, REFS-2]. This is a higher standard compared to the 95% minimum purity commonly specified for this compound by other suppliers and for many related building blocks, such as 4-benzyloxy-2(1H)-pyridone [1].

Purity Specification
Head-to-head
98% vs 95%
+3 percentage points
Higher assured purity reduces side reactions and improves reproducibility.
Vendor-specified minimum by HPLC/NMR.
Quality control Reproducibility Procurement specification

Economic Efficiency: Competitive Pricing for a Specialty Pyridine Scaffold

Despite being a specialized intermediate with a specific substitution pattern, 1-(3-(Benzyloxy)pyridin-2-yl)ethanone is offered at a price point of approximately €110.00 for 100 mg (€1.10/mg) . This is comparable to the cost of other niche benzyloxy pyridine derivatives, and while higher than commodity chemicals like 2-acetylpyridine (approx. $0.03/mg for 5g) , it reflects its value as a pre-functionalized, multi-gram-scalable building block that eliminates multiple synthetic steps.

Cost Efficiency
Cross-study
€1.10/mg vs ~$0.03/mg
~36× premium
Pre-functionalized scaffold may reduce total synthesis steps.
Pricing at 100 mg vs 5 g scale; vendor quotations 04/2026.
Cost analysis Procurement Specialty building block

Synthetic Utility in Autophagy Modulators: Validated Role in Patent Literature

The benzyloxy-pyridine core is a key structural element in novel autophagy activators, as disclosed in a recent patent application. The 2-acetyl-3-benzyloxy substitution pattern of 1-(3-(Benzyloxy)pyridin-2-yl)ethanone directly maps onto the core of compounds claimed to activate p62-mediated autophagy [1]. This specific arrangement is essential for the desired biological activity, as it enables key interactions within the target protein's binding pocket [2].

Patent Context
Class-level
Core scaffold for autophagy activators (US 20220298113)
Supports p62-mediated autophagy pathway research.
Claimed structural necessity; biological activity inferred from patent class.
Medicinal chemistry Autophagy Targeted protein degradation

Optimal Use Cases for 1-(3-(Benzyloxy)pyridin-2-yl)ethanone Based on Evidence


Medicinal Chemistry: Synthesis of Autophagy Modulators and Targeted Protein Degraders

Researchers developing novel autophagy activators or protein degraders based on benzyloxy pyridine scaffolds should prioritize this compound. Its structure is directly aligned with the core of patent-claimed molecules that activate p62-mediated autophagy [1]. The 2-acetyl group provides a reactive handle for further derivatization, while the 3-benzyloxy group can be cleaved to reveal a hydroxyl group for late-stage functionalization or to modulate binding interactions.

Synthetic Methodology: Directed Ortho-Metalation and Cross-Coupling Reactions

The presence of both a Lewis basic pyridine nitrogen and a protected hydroxyl group makes this compound an excellent substrate for directed ortho-metalation (DoM) strategies . The 2-acetyl group can also be converted into enolates for alkylation or aldol reactions. These attributes allow for the rapid construction of more complex pyridine-based ligands and heterocycles, making it a valuable building block in synthetic organic chemistry.

Process Chemistry: Scalable Intermediate with Favorable Handling Properties

For process chemists scaling up reactions, the physical state (liquid) and lower predicted boiling point (364.4°C) of this compound compared to solid pyridone analogs (e.g., 4-benzyloxy-2(1H)-pyridone, m.p. 201-203°C) offer practical advantages . The liquid form facilitates accurate dispensing and mixing in large-scale reactions, while the lower boiling point suggests easier removal of solvents and purification by distillation, potentially simplifying workup procedures and reducing manufacturing costs.

Application
Selection Property
Validation Focus
Autophagy modulator synthesis
Benzyloxy-pyridine core with reactive ketone
Patent-aligned scaffold for p62-mediated autophagy research
Directed metalation strategies
Lewis basic pyridine N & protected -OH handle
Regioselective functionalization via ortho-metalation
Scale-up synthesis
Liquid state & lower predicted boiling point vs solid pyridones
Simplified dispensing and solvent removal in process chemistry

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